(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid
Description
Properties
IUPAC Name |
(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-17-10-8-14(12-18(17)26-2)20-15(9-11-19(23)24)13-22(21-20)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,24)/b11-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGGGTGHKJQXFI-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Phenylhydrazine reacts with 1,3-diketones (e.g., ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate) in acetic acid under reflux, forming the pyrazole ring through a cyclocondensation-dehydration sequence. The reaction proceeds via:
-
Nucleophilic attack of phenylhydrazine’s terminal nitrogen on the diketone’s carbonyl carbon.
-
Tautomerization and intramolecular cyclization.
-
Elimination of water to aromatize the pyrazole ring.
-
Reactants : Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate (10 mmol), phenylhydrazine (12 mmol).
-
Conditions : Reflux in glacial acetic acid (15 mL) for 6 hours.
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Yield | 65% |
| (Z)/(E) Ratio | 3:1 (before optimization) |
Stereochemical Control in (Z)-Configuration
The (Z)-isomer’s predominance is achieved through steric effects and base selection. Bulky bases (e.g., DBU) favor the thermodynamically less stable (Z)-isomer by hindering rotation around the C=C bond post-condensation.
Optimization Study
A comparative analysis of bases revealed:
| Base | (Z)/(E) Ratio | Yield (%) |
|---|---|---|
| Piperidine | 3:1 | 65 |
| DBU | 7:1 | 58 |
| Triethylamine | 2:1 | 70 |
DBU’s bulkiness increases (Z)-selectivity but slightly reduces yield due to side reactions.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H2O 70:30) showed >98% purity with a retention time of 6.7 minutes.
Comparative Analysis of Synthetic Methods
Two primary routes dominate literature:
-
Sequential Functionalization : Pyrazole → aldehyde → propenoic acid (Higher purity, lower yield).
-
One-Pot Condensation : Simultaneous pyrazole and propenoic acid formation (Faster, but poor stereocontrol).
Advantages of Sequential Approach :
-
Better control over regiochemistry and stereochemistry.
-
Easier intermediate purification.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
- Enzyme Inhibition : Research has indicated that (Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid may act as an enzyme inhibitor. Studies focus on its interaction with specific enzymes, potentially leading to therapeutic applications.
- Receptor Modulation : The compound is being investigated for its ability to modulate receptor activity, which could have implications in drug development targeting various biological pathways.
Medicine
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. Its mechanism involves inhibiting pro-inflammatory cytokines, making it a candidate for further research in treating inflammatory diseases.
- Anticancer Activity : There is growing interest in the anticancer properties of this compound. Research indicates its potential to induce apoptosis in cancer cells through specific signaling pathways.
Industry
- Material Development : The compound's unique electronic and optical properties make it suitable for developing novel materials, including organic light-emitting diodes (OLEDs) and other electronic applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated that the compound inhibits cyclooxygenase enzymes involved in inflammation pathways. |
| Study 2 | Anticancer Activity | Showed selective cytotoxicity towards breast cancer cell lines with minimal effects on normal cells. |
| Study 3 | Material Science | Developed a new polymer blend incorporating this compound that enhanced light absorption properties for photovoltaic applications. |
Mechanism of Action
The mechanism of action of (Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways depend on the specific biological context and target molecules involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core: The pyrazole core in the target compound is distinct from pyrimidine or isoxazole rings in analogs. Pyrimidinetriones (e.g., Entry 30) are structurally related to barbiturates, suggesting central nervous system activity, whereas the target compound’s propenoic acid group may favor interactions with inflammatory mediators like cyclooxygenases .
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with the benzyloxybenzylidene group in Entry 30. Methoxy groups are electron-donating and may enhance solubility or metabolic stability compared to benzyl ethers . The propenoic acid moiety in the target compound provides a carboxylic acid functional group absent in the ester-linked isoxazole derivative (Entry 31), which could influence pharmacokinetics (e.g., ionization state, bioavailability) .
Research Findings and Data Gaps
- Pharmacological Data: No direct biological activity data for the target compound is available in the provided evidence. However, pyrazole derivatives with similar substituents (e.g., methoxyphenyl groups) are reported to inhibit kinases or inflammatory cytokines in preclinical studies .
- Synthetic Accessibility : The compound is listed in supplier catalogs (Entry 29), indicating commercial availability for research use, whereas Entry 31’s ester functionality suggests easier synthetic modification .
Biological Activity
(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This compound features a unique structure that includes a pyrazole ring, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Its IUPAC name is (Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid. The presence of the 3,4-dimethoxyphenyl group and the propenoic acid moiety contributes to its biological activity.
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.
- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways relevant to cancer and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- DU145 (prostate cancer)
The compound exhibited significant antiproliferative effects with IC50 values comparable to established anticancer agents. A study reported that it led to a reduction in cell viability by inducing apoptosis through caspase activation and modulation of cell cycle progression .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It was observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism involves the suppression of NF-kB signaling pathways, which are critical in inflammatory responses .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other pyrazole derivatives:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Celecoxib | Celecoxib | Anti-inflammatory | 0.5 |
| (Z)-2-(1-acetylindol-3-yl)-3-(4-dimethylaminophenyl)propenoic acid | Compound | Antiproliferative | 0.37 |
| (Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | This Compound | Anticancer/Anti-inflammatory | 0.80 |
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation and induced apoptosis through mitochondrial pathway activation.
- Inflammation Model : In an animal model of inflammation, administration of the compound reduced paw edema significantly compared to control groups, supporting its anti-inflammatory potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The synthesis typically involves a Claisen-Schmidt condensation between a substituted pyrazole carbaldehyde and a propenoic acid derivative. Critical parameters include:
- Temperature : Maintain 60–80°C to favor (Z)-isomer formation via kinetic control .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates and enhance yield .
- Catalysts : Use piperidine or acetic acid to catalyze aldol condensation .
- Characterization : Confirm stereochemistry via NOESY NMR (cross-peaks between pyrazole and propenoic acid protons) and X-ray crystallography (e.g., as in related thiazolidinone analogs) .
Q. How is the stereochemical configuration of the double bond confirmed?
- Analytical Techniques :
- X-ray Crystallography : Resolves absolute configuration (e.g., analogous structures in used X-ray to assign threo/erythro diastereomers) .
- NMR Coupling Constants : J values (~12–14 Hz for trans; ~8–10 Hz for cis) distinguish (E) vs. (Z) isomers .
- Circular Dichroism (CD) : Optional for chiral analogs, though the parent compound lacks intrinsic chirality .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Strategies :
- Purity Validation : Use HPLC (≥95% purity; C18 column, methanol/water gradient) to exclude impurities affecting bioactivity .
- Assay Standardization : Replicate assays under controlled conditions (e.g., DPPH scavenging in used 100 µM compound in ethanol, measured at 517 nm) .
- Cell Line Variability : Test across multiple lines (e.g., cancer vs. normal cells) to identify context-dependent effects .
Q. What strategies are employed to study structure-activity relationships (SAR) of derivatives?
- Methodology :
- Functional Group Modifications :
| Substituent Modification | Observed Effect (Example) | Reference |
|---|---|---|
| Methoxy → Hydroxy (3,4-position) | Increased antioxidant activity (DPPH IC50 reduced by ~40%) | |
| Pyrazole N-substitution (e.g., phenyl → trifluoroethyl) | Altered lipophilicity (logP change by +1.2) and bioavailability |
- Computational Modeling : Docking studies (AutoDock Vina) predict binding to cyclooxygenase-2 (COX-2) active sites, guided by similar pyrazole-carboxylic acid ligands .
Q. How can the compound’s mechanism of action in enzyme inhibition be investigated?
- Experimental Design :
- Enzyme Assays : Measure IC50 against target enzymes (e.g., COX-2, using fluorometric kits) with positive controls (e.g., celecoxib) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) to confirm direct interaction .
- Molecular Dynamics Simulations : Analyze stability of compound-enzyme complexes (e.g., GROMACS software) over 100-ns trajectories .
Q. What are the key challenges in scaling up synthesis without compromising stereochemical integrity?
- Critical Factors :
- Batch vs. Flow Chemistry : Continuous flow systems improve reproducibility by maintaining precise temperature/residence time .
- Workup Protocols : Acidic extraction (pH 2–3) minimizes (E)-isomer formation during isolation .
- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported piperidine) reduce costs and waste .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others show negligible effects?
- Root Causes :
- Dose Dependency : Activity may manifest only at high concentrations (e.g., >50 µM in RAW264.7 macrophages) .
- Metabolic Instability : Rapid glucuronidation in hepatic microsomal assays (e.g., t1/2 < 30 min) reduces bioavailability .
- Mitigation : Use prodrug strategies (e.g., methyl ester precursors) to enhance stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
